molecular formula C23H31NO4S B11488759 3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate

3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate

Cat. No.: B11488759
M. Wt: 417.6 g/mol
InChI Key: GWKAZQKZPGPUOI-UHFFFAOYSA-N
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Description

3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate is an organic compound with a complex structure that includes a sulfonyl group, a phenyl ring, and a 3-methylbutyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate typically involves multiple steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-tert-butylphenylsulfonyl chloride with an appropriate base.

    Amidation: The sulfonyl chloride is then reacted with an amine to form the sulfonamide.

    Esterification: The final step involves esterification with 3-methylbutanol to form the desired ester.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylsulfonyl chloride: A precursor in the synthesis of the target compound.

    3-Methylbutyl acetate: A simpler ester with similar structural features.

    Phenylacetate derivatives: Compounds with similar ester and phenyl groups.

Uniqueness

3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate is unique due to the combination of its sulfonyl, phenyl, and ester groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H31NO4S

Molecular Weight

417.6 g/mol

IUPAC Name

3-methylbutyl 2-[(4-tert-butylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C23H31NO4S/c1-17(2)15-16-28-22(25)21(18-9-7-6-8-10-18)24-29(26,27)20-13-11-19(12-14-20)23(3,4)5/h6-14,17,21,24H,15-16H2,1-5H3

InChI Key

GWKAZQKZPGPUOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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